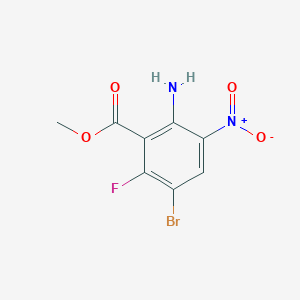![molecular formula C16H18ClNO3 B15205930 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one is a complex organic compound that belongs to the benzazepine class. This compound is characterized by its unique structure, which includes a chlorinated butenyl side chain and dimethoxy substitutions on the benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of an appropriate precursor to form the benzazepine ring system.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the methoxy groups at the 7 and 8 positions of the benzene ring.
Attachment of the Chlorobutenyl Side Chain: The chlorobutenyl side chain is introduced via a substitution reaction, often using a chlorinated butene derivative as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorobutenyl side chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one: shares structural similarities with other benzazepine derivatives, such as:
Uniqueness
The unique combination of the chlorobutenyl side chain and the dimethoxy substitutions distinguishes this compound from other similar compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C16H18ClNO3 |
|---|---|
分子量 |
307.77 g/mol |
IUPAC 名称 |
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-9-12-5-8-18(7-4-3-6-17)16(19)11-13(12)10-15(14)21-2/h3-5,8-10H,6-7,11H2,1-2H3/b4-3+ |
InChI 键 |
PDJMIJWTBKBPER-ONEGZZNKSA-N |
手性 SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)C/C=C/CCl)OC |
规范 SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


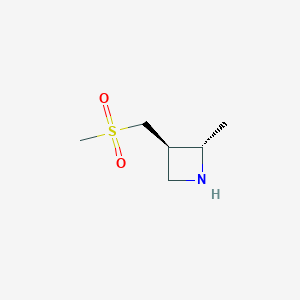
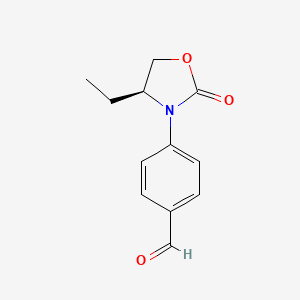
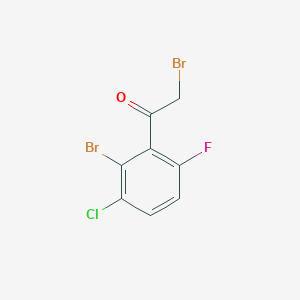
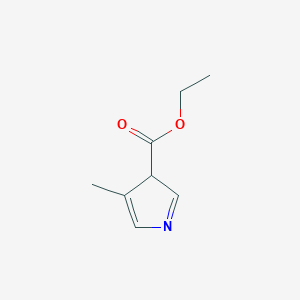
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
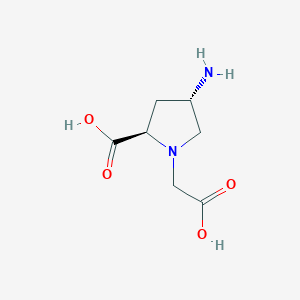
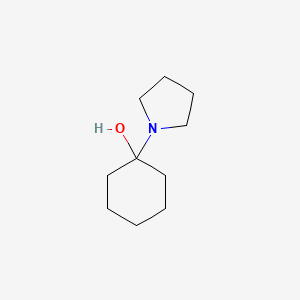
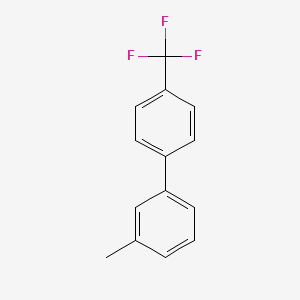
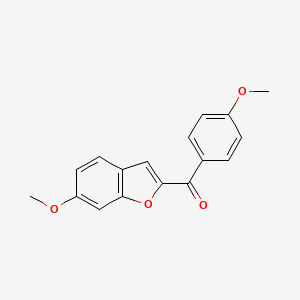
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
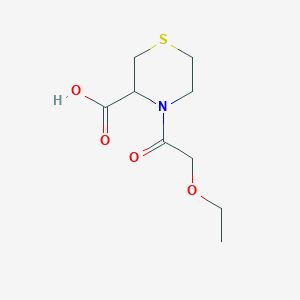
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
